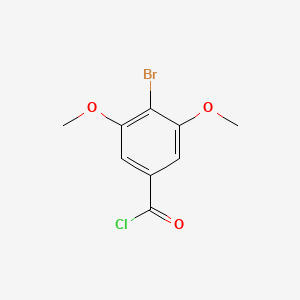

4-Bromo-3,5-dimethoxybenzoyl chloride

説明

Contextualization of Halogenated Benzoyl Chlorides in Advanced Synthetic Methodologies

Benzoyl chlorides are derivatives of benzoic acids and are characterized by the highly reactive acyl chloride functional group (-COCl). This group is a potent electrophile, making benzoyl chlorides excellent acylating agents in nucleophilic acyl substitution reactions. bldpharm.com They react readily with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation), to create new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. bldpharm.comsigmaaldrich.com

The incorporation of a halogen atom, such as bromine or chlorine, onto the benzene (B151609) ring significantly expands the synthetic utility of the benzoyl chloride scaffold. Halogenated benzoyl chlorides function as bifunctional reagents. The acyl chloride group provides a site for acylation, while the halogen atom offers a handle for subsequent transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This dual reactivity allows for a modular and convergent approach to complex molecular architectures, where the benzoyl chloride core is first integrated into a structure via acylation, and the halogen is later replaced or modified to add further complexity. This strategy is a cornerstone of modern synthetic methodologies aimed at the efficient construction of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ainih.gov

Significance of Specific Substitution Patterns on Aromatic Acyl Chlorides

The reactivity of an aromatic acyl chloride is profoundly influenced by the electronic and steric nature of the substituents on the benzene ring. beilstein-journals.org These substituents can modulate the electrophilicity of the carbonyl carbon, thereby affecting the rate and outcome of nucleophilic acyl substitution reactions. beilstein-journals.orgnih.gov

In 4-Bromo-3,5-dimethoxybenzoyl chloride, the substitution pattern creates a distinct electronic environment:

Methoxy (B1213986) Groups (-OCH₃): Located at the 3 and 5 (meta) positions relative to the acyl chloride, these groups are strongly electron-donating through resonance (+M effect). This effect increases the electron density on the aromatic ring. However, because they are meta to the carbonyl group, their ability to directly donate electron density to the carbonyl carbon via resonance is negated. They do, however, exert an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atoms.

Bromo Group (-Br): Positioned at the 4 (para) position, the bromine atom has competing electronic effects. It is electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M effect). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring towards electrophilic attack but influencing the reactivity of the acyl chloride group.

Research Impetus for Exploring this compound

The primary research impetus for the synthesis and use of this compound lies in its application as a key intermediate in medicinal chemistry and natural product synthesis. Polysubstituted aromatic rings are privileged structures found in a vast array of biologically active compounds. The specific 3,5-dimethoxy-4-bromo-phenyl moiety is a structural alert for researchers working on analogues of certain natural products known for their potent biological activity.

A prominent example is the combretastatin (B1194345) family of compounds, particularly Combretastatin A-4 (CA-4). beilstein-journals.org CA-4 is a natural product that exhibits powerful anti-cancer properties by inhibiting tubulin polymerization. mdpi.com A critical structural feature of many combretastatin analogues is a highly substituted phenyl ring, often a 3,4,5-trimethoxyphenyl group or a variation thereof. beilstein-journals.orgchemicalbook.com

The structure of this compound makes it an ideal precursor for synthesizing novel combretastatin analogues. It allows for the introduction of a key part of the pharmacophore through an amide or ester linkage. The bromine atom at the 4-position is particularly strategic; it can be retained in the final molecule to modulate activity or serve as a versatile functional handle for late-stage diversification via cross-coupling reactions, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry surrounding this compound is centered on its synthetic application as a tool for molecular construction. The scope of its use is primarily within the realm of nucleophilic acyl substitution reactions to form stable linkages.

The main objectives for employing this reagent in a research context include:

Efficient Synthesis of Bioactive Scaffolds: The principal goal is to utilize the compound for the streamlined and efficient synthesis of complex molecules with potential therapeutic value, such as analogues of combretastatin or other enzyme inhibitors. mdpi.com

Introduction of a Key Structural Moiety: It serves to install the 4-bromo-3,5-dimethoxybenzoyl group, which is designed to interact with specific biological targets or to impart desired physicochemical properties (e.g., solubility, metabolic stability) to the final compound.

Facilitation of SAR Studies: By providing a building block with a site for further modification (the bromine atom), the compound enables the systematic exploration of how structural changes in that region of a molecule affect its biological activity. This is fundamental to the process of drug discovery and optimization.

Development of Novel Synthetic Routes: Research may also focus on optimizing the preparation of the benzoyl chloride itself from its precursor, 4-Bromo-3,5-dimethoxybenzoic acid, often through reaction with reagents like thionyl chloride or oxalyl chloride, to ensure high purity and yield for subsequent steps. researchgate.netchemicalbook.com

Compound Data

Below is a data table summarizing the key identifiers for this compound. As a reactive intermediate, detailed experimental physical properties such as melting and boiling points are not widely reported in the literature.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈BrClO₃ |

| Molecular Weight | 279.52 g/mol |

| CAS Number | Not definitively assigned; precursor acid is 56518-42-4. |

An in-depth analysis of the synthetic strategies for producing this compound reveals a focus on efficiency, mechanistic understanding, and the optimization of reaction parameters. The primary route involves the conversion of a carboxylic acid precursor, a common and well-established method for acyl chloride formation.

Structure

3D Structure

特性

CAS番号 |

56518-43-5 |

|---|---|

分子式 |

C9H8BrClO3 |

分子量 |

279.51 g/mol |

IUPAC名 |

4-bromo-3,5-dimethoxybenzoyl chloride |

InChI |

InChI=1S/C9H8BrClO3/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3 |

InChIキー |

SMLBFULFKTYEPL-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1Br)OC)C(=O)Cl |

製品の起源 |

United States |

Spectroscopic and Structural Characterization Methodologies for 4 Bromo 3,5 Dimethoxybenzoyl Chloride

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for 4-Bromo-3,5-dimethoxybenzoyl chloride are not readily found in published literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of analogous structures like 3,5-dimethoxybenzoyl chloride and other brominated aromatic compounds.

In ¹H NMR spectroscopy, the molecule is expected to show two primary signals: one for the aromatic protons and another for the methoxy (B1213986) group protons. Due to the symmetrical substitution on the benzene (B151609) ring, the two aromatic protons at positions 2 and 6 are chemically equivalent. Their signal would likely appear as a singlet in the aromatic region of the spectrum. The six protons of the two equivalent methoxy groups at positions 3 and 5 would also produce a distinct singlet, but at a higher field (lower ppm value) characteristic of protons on oxygen-bearing carbon atoms.

In ¹³C NMR spectroscopy, distinct signals are expected for each unique carbon atom in the molecule. This would include signals for the carbonyl carbon of the benzoyl chloride, the four unique carbons of the aromatic ring (C1, C2/C6, C3/C5, and C4), and the carbon of the methoxy groups. The carbonyl carbon is typically found significantly downfield, while the carbon attached to the bromine (C4) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on principles of NMR spectroscopy and data from similar compounds, not experimental results.)

| Atom | Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| Aromatic H (2, 6) | ¹H | ~7.0 - 7.5 | Singlet (s) |

| Methoxy H | ¹H | ~3.8 - 4.0 | Singlet (s) |

| Carbonyl C | ¹³C | ~165 - 170 | Singlet |

| Aromatic C-COCl (1) | ¹³C | ~130 - 135 | Singlet |

| Aromatic C-H (2, 6) | ¹³C | ~108 - 115 | Singlet |

| Aromatic C-OCH₃ (3, 5) | ¹³C | ~155 - 160 | Singlet |

| Aromatic C-Br (4) | ¹³C | ~110 - 120 | Singlet |

| Methoxy C | ¹³C | ~55 - 60 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the most prominent feature in its IR spectrum would be a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically observed in the range of 1750-1815 cm⁻¹. Other significant vibrations would include the C-O stretching of the methoxy groups, usually appearing as strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which often give strong Raman signals.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| C=O (Acyl Chloride) | Stretch | 1750 - 1815 | Strong |

| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1300 | Strong |

| C-O (Aryl Ether) | Symmetric Stretch | 1000 - 1100 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-Br | Stretch | 500 - 650 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. The molecular formula of this compound is C₉H₈BrClO₃.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This combination results in a characteristic cluster of peaks for the molecular ion (M), with major signals at M, M+2, and M+4, whose relative intensities allow for unambiguous identification of a compound containing one bromine and one chlorine atom. HRMS would determine the mass of the most abundant isotopic peak (containing ⁷⁹Br and ³⁵Cl) with high precision, allowing for the confirmation of the molecular formula.

Table 3: Calculated Mass and Isotopic Data for this compound (C₉H₈BrClO₃)

| Parameter | Value |

| Molecular Formula | C₉H₈BrClO₃ |

| Nominal Mass | 278 u |

| Monoisotopic Mass (for ⁷⁹Br, ³⁵Cl) | 277.9399 u |

| Average Molar Mass | 279.52 g/mol chemicalbook.com |

| Expected M+2 / M Intensity Ratio | ~131% (due to ¹:¹ ⁷⁹Br/⁸¹Br and ³:¹ ³⁵Cl/³⁷Cl) |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

As of now, a crystal structure for this compound has not been deposited in major crystallographic databases. If a suitable single crystal were grown, this analysis would confirm the planarity of the benzene ring and provide precise measurements of the C-Br, C-O, C=O, and C-Cl bond lengths and the angles between them. It would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular forces, such as halogen bonding or dipole-dipole interactions, that stabilize the solid-state structure.

Applications of 4 Bromo 3,5 Dimethoxybenzoyl Chloride in Contemporary Organic Synthesis

Building Block for the Construction of Complex Molecular Architectures

4-Bromo-3,5-dimethoxybenzoyl chloride serves as a crucial starting material for the assembly of elaborate molecular structures, particularly those with pharmaceutical and biological significance. The presence of the bromine atom and two methoxy (B1213986) groups on the phenyl ring provides a scaffold that can be strategically modified, while the benzoyl chloride functionality allows for the facile introduction of this entire moiety into a target molecule.

The "4-bromo-3,5-dimethoxyphenyl" unit is a key component in the synthesis of various bioactive compounds. For instance, its parent carboxylic acid, 4-Bromo-3,5-dimethoxybenzoic acid, is recognized as a versatile intermediate in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs. rasayanjournal.co.in The conversion of this acid to the more reactive benzoyl chloride derivative enhances its utility, allowing for efficient acylation reactions to build more complex molecular frameworks.

Table 1: Key Structural Features and Their Synthetic Implications

| Feature | Synthetic Utility |

| Benzoyl Chloride | Highly reactive acylating agent for forming C-C and C-heteroatom bonds (e.g., esters, amides). |

| Bromine Atom | A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity. |

| Dimethoxy Groups | Electron-donating groups that influence the reactivity and orientation of further electrophilic aromatic substitution. They can also be demethylated to reveal hydroxyl groups for further functionalization. |

Precursor in the Synthesis of Novel Heterocyclic Compounds

While direct examples of this compound in the synthesis of heterocycles are not extensively documented, its structure lends itself to being a valuable precursor for such applications. The formation of esters and amides from the benzoyl chloride can be the initial step in a variety of cyclization reactions to form heterocyclic rings.

For example, the reaction of this compound with appropriate binucleophilic reagents can lead to the formation of various heterocyclic systems. The resulting amide or ester can undergo subsequent intramolecular reactions, guided by the substitution pattern of the aromatic ring, to yield heterocycles such as benzoxazinones or quinazolinones. The bromine atom on the ring can then be used in subsequent steps to further elaborate the heterocyclic core.

Utility in the Formation of Aryl Ketones and Aldehydes

One of the most direct and powerful applications of this compound is in the synthesis of aryl ketones through Friedel-Crafts acylation. jetir.orgresearchgate.netnih.gov This reaction involves the electrophilic substitution of an aromatic ring with the acyl group from the benzoyl chloride, typically in the presence of a Lewis acid catalyst like aluminum chloride. jetir.org

The general reaction is as follows:

This compound + Arene --(Lewis Acid)--> 4-Bromo-3,5-dimethoxy-(aryl)ketone + HCl

This method provides a reliable route to a wide range of substituted benzophenones and other aryl ketones, which are themselves important intermediates in organic synthesis. These ketones can be further modified, for instance, through reduction of the carbonyl group to a methylene group, providing access to substituted diarylmethanes.

Furthermore, the aryl ketones synthesized from this compound can serve as precursors for the synthesis of chalcones. Chalcones, which are α,β-unsaturated ketones, are synthesized through the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde. researchgate.net These compounds are known to be precursors for flavonoids and exhibit a wide range of biological activities. researchgate.net

Integration into Multi-Step Synthesis of Advanced Chemical Intermediates

The true synthetic power of this compound is realized in its integration into multi-step synthetic sequences to produce advanced chemical intermediates. The orthogonal reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecule.

A hypothetical, yet illustrative, multi-step synthesis could involve the following sequence:

Acylation: Reaction of this compound with a suitable nucleophile (e.g., an amine or alcohol) to form a stable amide or ester.

Cross-Coupling: Utilization of the bromine atom in a palladium-catalyzed cross-coupling reaction to introduce a new carbon-carbon or carbon-heteroatom bond.

Modification of Methoxy Groups: Demethylation of one or both methoxy groups to unmask phenol functionalities, which can then be further derivatized.

Further Transformations: The initially introduced acyl group can be subjected to various transformations, such as reduction or conversion to other functional groups.

This step-wise approach allows for the construction of highly complex and specifically functionalized molecules that would be difficult to access through other synthetic routes. The compound serves as a linchpin, connecting different parts of the target molecule through a series of reliable and well-understood chemical transformations.

Role in the Synthesis of Specialty Chemicals and Materials

Beyond its applications in the synthesis of discrete molecules for pharmaceuticals and agrochemicals, the 4-bromo-3,5-dimethoxyphenyl moiety, and by extension its benzoyl chloride derivative, has potential applications in the realm of specialty chemicals and materials.

The structural motif of a substituted aromatic ring is fundamental to the design of various functional materials. For instance, the controlled introduction of the rigid and polarizable 4-bromo-3,5-dimethoxyphenyl group can influence the properties of polymers and liquid crystals. The reactivity of the benzoyl chloride allows it to be incorporated into polyester or polyamide chains, potentially imparting specific thermal or optical properties to the resulting material.

Furthermore, this chemical scaffold is found in certain classes of bioactive molecules that can be considered specialty chemicals. For example, the structurally related 4-bromo-3,5-dimethoxyamphetamine is a known psychoactive compound, highlighting the importance of this substitution pattern in modulating biological activity. While the synthesis of such compounds may not directly proceed through the benzoyl chloride, the presence of this moiety in these specialized molecules underscores the significance of the 4-bromo-3,5-dimethoxyphenyl unit in the broader field of chemical synthesis. The versatility of 4-Bromo-3,5-dimethoxybenzoic acid also extends to the synthesis of dyes and pigments, where the specific substitution pattern can influence the color and stability of the final product. rasayanjournal.co.in

Synthesis and Exploration of Derivatives of 4 Bromo 3,5 Dimethoxybenzoyl Chloride

Design Principles for Structurally Diverse Derivatives

The design of derivatives from 4-Bromo-3,5-dimethoxybenzoyl chloride is guided by the desire to create molecules with specific electronic, steric, and functional properties. The core structure offers three primary sites for modification: the acyl chloride group, the bromine atom, and the aromatic ring itself.

Modification of the Acyl Chloride Group: The highly reactive acyl chloride is the most common site for derivatization. It readily reacts with a wide range of nucleophiles to form esters, amides, and ketones. The choice of nucleophile is a key design element. For instance, reaction with chiral alcohols or amines can introduce stereocenters, which is crucial in pharmaceutical and materials science applications. The use of functionally complex nucleophiles can append large and diverse chemical moieties.

Aromatic Ring Functionalization: While less common, the aromatic ring can undergo further electrophilic substitution reactions. However, the existing substituents will direct the position of any new groups. The methoxy (B1213986) groups are activating and ortho-, para-directing, while the bromine is deactivating but also ortho-, para-directing. This directing influence must be carefully considered when designing synthetic routes for further ring functionalization.

The combination of these strategies allows for the systematic exploration of the chemical space around the this compound scaffold. By varying the substituents at these different positions, a library of compounds with tailored properties can be generated.

Synthetic Strategies for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound leverages well-established organic reactions. The primary strategies involve nucleophilic acyl substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Acyl Substitution:

The most straightforward approach to derivatization is the reaction of the acyl chloride with nucleophiles.

Esterification: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding esters. The reaction is typically fast and high-yielding.

Amidation: Reaction with primary or secondary amines provides amides. This reaction is also generally efficient and is a common method for linking the benzoyl moiety to peptides or other amine-containing molecules.

A general scheme for these reactions is shown below:

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the aromatic ring is a handle for introducing carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of biaryl compounds.

Heck Coupling: Reaction with alkenes under palladium catalysis results in the formation of substituted styrenes.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields aryl alkynes.

These reactions significantly expand the diversity of accessible derivatives.

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

| Esterification | Alcohol (R-OH) | Pyridine or Et3N | Ester |

| Amidation | Amine (R-NH2) | Pyridine or Et3N | Amide |

| Suzuki Coupling | Boronic acid (R-B(OH)2) | Pd catalyst, base | Biaryl |

| Heck Coupling | Alkene (R-CH=CH2) | Pd catalyst, base | Styrene derivative |

| Sonogashira Coupling | Alkyne (R-C≡CH) | Pd catalyst, Cu(I) salt, base | Aryl alkyne |

| This table provides a summary of common synthetic strategies for derivatizing this compound. |

Spectroscopic and Structural Characterization of Novel Derivatives

The characterization of newly synthesized derivatives of this compound is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons. The aromatic protons will show characteristic splitting patterns and chemical shifts depending on the substituents. The protons of the methoxy groups will appear as sharp singlets, typically around 3.8-4.0 ppm.

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the acyl group is particularly diagnostic, appearing at a downfield chemical shift (typically >160 ppm).

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The strong carbonyl (C=O) stretch of the acyl chloride, ester, or amide group is a prominent feature in the IR spectrum, typically appearing in the region of 1650-1800 cm⁻¹.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry. nih.gov

| Spectroscopic Technique | Information Obtained | Typical Signals for Derivatives |

| ¹H NMR | Proton environment and connectivity | Aromatic protons (6.5-8.0 ppm), Methoxy protons (~3.9 ppm), Protons from new substituents |

| ¹³C NMR | Carbon skeleton | Carbonyl carbon (>160 ppm), Aromatic carbons (100-160 ppm), Methoxy carbons (~56 ppm) |

| IR Spectroscopy | Functional groups | C=O stretch (1650-1800 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-Br stretch (500-600 cm⁻¹) |

| Mass Spectrometry | Molecular weight and formula | Molecular ion peak corresponding to the mass of the derivative |

| This table summarizes the key spectroscopic techniques used for the characterization of this compound derivatives. |

Comparative Reactivity Studies of this compound Derivatives

The reactivity of derivatives of this compound can be compared to understand the influence of the newly introduced functional groups.

Hydrolysis Rates: The rate of hydrolysis of ester derivatives can be studied under acidic or basic conditions. The electronic nature of the alcohol moiety will influence the stability of the ester and its susceptibility to hydrolysis. Electron-withdrawing groups on the alcohol part will generally increase the rate of hydrolysis.

Nucleophilic Aromatic Substitution: For derivatives where the bromine atom is retained, its reactivity towards nucleophilic aromatic substitution can be investigated. The presence of other electron-withdrawing groups on the ring can activate the bromine for substitution.

Cross-Coupling Efficiency: The efficiency of cross-coupling reactions at the bromine position can be compared for different derivatives. Steric hindrance near the bromine atom, introduced by modifying the acyl group, can affect the rate and yield of these reactions. For instance, a bulky amide group ortho to the bromine may hinder the approach of the palladium catalyst.

By systematically studying the reactivity of a series of related derivatives, structure-activity relationships can be established. This information is valuable for designing molecules with specific reactivity profiles for applications in areas such as medicinal chemistry and materials science.

Computational and Theoretical Investigations of 4 Bromo 3,5 Dimethoxybenzoyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the behavior of molecules at the electronic level. These calculations can elucidate electronic structure, reactivity, and other key chemical properties.

Electronic Structure Analysis and Molecular Orbitals

A DFT analysis of 4-Bromo-3,5-dimethoxybenzoyl chloride would involve the calculation of its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For a molecule like this compound, the electron-rich oxygen atoms of the methoxy (B1213986) and carbonyl groups would be expected to be regions of negative potential, while the carbonyl carbon would be an electron-deficient, positive region.

Table 1: Hypothetical DFT Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value unavailable) | Electron-donating ability |

| LUMO Energy | (Value unavailable) | Electron-accepting ability |

| HOMO-LUMO Gap | (Value unavailable) | Chemical reactivity and stability |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.

Reactivity Prediction and Reaction Transition States

DFT calculations are instrumental in predicting the reactivity of a molecule. Global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be derived from the HOMO and LUMO energies. These descriptors help in understanding the molecule's behavior in chemical reactions.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer insights into the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis of this compound

Conformational analysis would involve identifying the stable conformations of this compound. This is typically done by systematically rotating the rotatable bonds, such as those connected to the methoxy groups and the benzoyl chloride moiety, and calculating the potential energy of each resulting conformation. This analysis would reveal the most energetically favorable three-dimensional structure of the molecule.

Intermolecular Interaction Studies

Studies on related brominated aromatic compounds have shown the importance of intermolecular interactions such as C-H···O, halogen bonding (Br···O or Br···Br), and π···π stacking in stabilizing the crystal structure. researchgate.net Similar interactions would be expected for this compound. Computational techniques like Hirshfeld surface analysis could be employed to visualize and quantify these non-covalent interactions, which are crucial for understanding the molecule's solid-state properties and its interactions with other molecules.

Theoretical Spectroscopic Property Predictions (e.g., IR and NMR Spectra)

Computational methods can predict spectroscopic properties with a reasonable degree of accuracy, which aids in the interpretation of experimental spectra.

Theoretical calculations, typically using DFT, can predict the vibrational frequencies of this compound. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to assign specific vibrational modes to the observed absorption bands. For example, the characteristic C=O stretching frequency of the acyl chloride group would be a prominent feature.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for assigning the signals in the experimental NMR spectra to specific atoms within the molecule, helping to confirm its structure.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Nitrobenzoyl chloride |

| 4-chlorobenzoyl chloride |

Emerging Research Frontiers and Future Prospects for 4 Bromo 3,5 Dimethoxybenzoyl Chloride

Development of Sustainable and Green Synthetic Methodologies

The synthesis of acyl chlorides traditionally involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. Consequently, a major research thrust is the development of greener and more sustainable methods for the synthesis of 4-Bromo-3,5-dimethoxybenzoyl chloride.

Current research is exploring the use of milder and more selective halogenating agents to introduce the bromine atom onto the dimethoxybenzoyl chloride precursor. One promising approach involves the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst, which can offer higher yields and fewer byproducts compared to traditional bromination methods. Furthermore, investigations into solvent-free reaction conditions or the use of eco-friendly solvents like ionic liquids or deep eutectic solvents are underway to minimize the environmental footprint of the synthesis process.

Another key area of development is the direct conversion of 4-bromo-3,5-dimethoxybenzoic acid to its corresponding acyl chloride using novel catalytic systems. This could potentially bypass the need for harsh chlorinating agents altogether. For instance, the use of catalytic amounts of phosphine-based reagents in conjunction with a chlorine source is being explored to facilitate a more atom-economical and environmentally benign transformation.

| Synthetic Approach | Reagents | Potential Advantages |

| Catalytic Bromination | N-Bromosuccinimide (NBS), Catalyst | High selectivity, Reduced byproducts |

| Green Solvents | Ionic Liquids, Deep Eutectic Solvents | Reduced environmental impact, Potential for catalyst recycling |

| Direct Catalytic Chlorination | Phosphine-based catalysts, Chlorine source | Atom economy, Avoidance of harsh reagents |

Exploration of Catalytic Applications Involving this compound

The unique electronic and steric properties of this compound make it a compelling candidate for various catalytic applications. The electron-withdrawing nature of the bromine atom and the acyl chloride group, combined with the electron-donating effect of the methoxy (B1213986) groups, can influence the reactivity of the molecule in catalytic cycles.

One area of active exploration is its use as a precursor for novel ligands in transition-metal catalysis. The acyl chloride functionality allows for facile reaction with amines, alcohols, or other nucleophiles to generate a diverse library of bidentate or tridentate ligands. These ligands, featuring the bromo-dimethoxy-phenyl moiety, could impart unique steric and electronic effects on the metal center, potentially leading to catalysts with enhanced activity, selectivity, and stability in a range of organic transformations.

Furthermore, the bromine atom on the aromatic ring serves as a handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the post-synthetic modification of catalysts or the incorporation of the 4-bromo-3,5-dimethoxybenzoyl moiety into larger catalytic architectures. Researchers are investigating the development of bifunctional catalysts where the acyl chloride group participates in one reaction while the bromo-substituent enables a subsequent transformation in a tandem catalytic process.

| Catalytic Application | Role of this compound | Potential Outcome |

| Ligand Synthesis | Precursor for bidentate/tridentate ligands | Catalysts with improved activity and selectivity |

| Cross-Coupling Reactions | Substrate for Suzuki, Heck, Sonogashira couplings | Post-synthetic modification of catalysts, Bifunctional catalysts |

Potential in Polymer and Materials Science Applications

The reactivity of the acyl chloride group makes this compound a valuable monomer or functionalizing agent in polymer and materials science. Its incorporation into polymer backbones can introduce specific properties and functionalities.

In the realm of high-performance polymers, the rigid aromatic core of the molecule can enhance the thermal stability and mechanical strength of materials. Researchers are exploring its use in the synthesis of novel polyamides, polyesters, and polyimides through condensation polymerization with suitable diamines or diols. The presence of the bromine atom offers an additional avenue for post-polymerization modification, allowing for the grafting of other functional groups or the creation of cross-linked materials with tailored properties.

Moreover, the dimethoxy-substituted aromatic ring can influence the optical and electronic properties of the resulting materials. This has led to investigations into its potential use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The ability to tune the electronic properties through substitution on the aromatic ring makes this compound a versatile building block for functional organic materials.

Advanced Analytical Techniques for In-Situ Reaction Monitoring

To optimize the synthesis and application of this compound, a thorough understanding of its reaction kinetics and mechanisms is crucial. Advanced analytical techniques that allow for in-situ reaction monitoring are playing a pivotal role in this endeavor.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are being employed to track the progress of reactions involving the acyl chloride group in real-time. The characteristic vibrational frequencies of the C=O and C-Cl bonds provide a direct probe of the conversion of the starting material and the formation of products. This allows for the rapid optimization of reaction parameters such as temperature, catalyst loading, and reaction time.

Furthermore, nuclear magnetic resonance (NMR) spectroscopy, particularly in-situ NMR, offers detailed structural information about reactants, intermediates, and products as the reaction proceeds. This technique is invaluable for elucidating complex reaction mechanisms and identifying transient species that may not be detectable by other methods. The combination of these in-situ analytical techniques provides a powerful toolkit for accelerating the development of efficient and selective processes involving this compound.

| Analytical Technique | Information Obtained | Application |

| In-situ FTIR/Raman | Real-time monitoring of functional group conversion | Reaction optimization, Kinetic studies |

| In-situ NMR | Detailed structural information on all species in solution | Mechanistic elucidation, Identification of intermediates |

Synergistic Research with Related Chemical Classes

The future development of this compound will greatly benefit from synergistic research with related chemical classes. By studying the structure-property relationships of analogous compounds, researchers can gain valuable insights into the design of new materials and catalysts with enhanced performance.

For example, comparing the reactivity and catalytic activity of this compound with its non-brominated counterpart, 3,5-dimethoxybenzoyl chloride, can help to elucidate the specific role of the bromine atom. Similarly, investigating the influence of different halogen substituents (e.g., chlorine or iodine) at the 4-position can provide a deeper understanding of the electronic and steric effects on the molecule's properties.

Furthermore, exploring the chemistry of other substituted benzoyl chlorides, such as those with different numbers or positions of methoxy groups, can reveal important trends in reactivity and functionality. This collaborative and comparative approach will be instrumental in unlocking the full potential of this compound and paving the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the critical safety considerations when handling 4-bromo-3,5-dimethoxybenzoyl chloride in laboratory settings?

- Methodological Answer : this compound is classified under GHS as a skin corrosive (Category 1B) and severe eye irritant (Category 1). Researchers must:

- Use nitrile gloves , lab coats , and goggles to prevent direct contact .

- Work in a fume hood to avoid inhalation of vapors or aerosols.

- Store in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Avoid contact with water, alcohols, strong bases, or oxidizers, as these may trigger violent decomposition .

Q. What starting materials and reaction pathways are typically employed in the synthesis of this compound?

- Methodological Answer : A plausible synthesis route involves:

Bromination of 3,5-dimethoxybenzoic acid : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM) under controlled temperature (0–25°C) .

Conversion to acyl chloride : Treat 4-bromo-3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous conditions.

- Key factors : Reaction time (4–6 hours), stoichiometric excess of chlorinating agent, and inert atmosphere to prevent side reactions .

Q. How should this compound be stored to maintain its stability?

- Methodological Answer :

- Store in glass or fluoropolymer-lined containers at 2–8°C .

- Use desiccants (e.g., molecular sieves) to absorb moisture.

- Incompatible materials : Avert contact with oxidizing agents (e.g., peroxides) and protic solvents (e.g., H₂O, MeOH) to prevent exothermic decomposition .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic signals:

- Methoxy groups: δ ~3.8 ppm (¹H), δ ~55–60 ppm (¹³C).

- Aromatic protons: Split patterns due to bromine’s deshielding effect .

- LCMS (ESI+) : Expected [M+H]⁺ at m/z 294.9 (C₉H₈BrClO₃⁺) .

- IR : Strong C=O stretch ~1750–1800 cm⁻¹ .

Q. What purification techniques are recommended for isolating this compound after synthesis?

- Methodological Answer :

- Distillation : Use fractional distillation under reduced pressure (boiling point ~120–140°C at 10 mmHg).

- Recrystallization : Employ hexane/ethyl acetate mixtures at low temperatures.

- Column chromatography : Use silica gel with a 9:1 hexane:ethyl acetate eluent to remove unreacted benzoic acid .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize the yield of this compound in multistep syntheses?

- Methodological Answer :

- Bromination step : Optimize NBS stoichiometry (1.1–1.3 eq.) and reaction time (12–24 hours) to minimize di-brominated byproducts.

- Chlorination step : Use catalytic DMF (1–2 mol%) with SOCl₂ to enhance acyl chloride formation .

- Example data :

| Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Bromination | NBS, 0°C, 12 h | 78% → 85% |

| Chlorination | SOCl₂, DMF, reflux, 4 h | 65% → 89% |

Q. How should researchers resolve contradictory data between experimental LCMS/HPLC results and theoretical predictions for derivatives?

- Methodological Answer :

- Case study : In a pyrrolo-pyridazine carboxamide synthesis, LCMS showed m/z 554 [M+H]⁺, but theoretical m/z was 553.9. The discrepancy (~0.1 Da) arose from isotopic abundance of bromine (⁷⁹Br/⁸¹Br). Use high-resolution MS (HRMS) to confirm .

- HPLC troubleshooting : Adjust mobile phase (e.g., acetonitrile:water with 0.1% TFA) to resolve co-eluting impurities. Retention time shifts may indicate residual solvents or hydrolysis products .

Q. What strategies mitigate decomposition risks when using this compound in reactions with nucleophiles or protic solvents?

- Methodological Answer :

- Low-temperature reactions : Conduct acylations at –20°C to slow hydrolysis.

- In situ generation : Use Schlenk techniques to prepare the acyl chloride immediately before use.

- Alternative solvents : Replace THF or MeOH with dry toluene or DCM to minimize nucleophilic interference .

Q. What is the role of this compound as a building block in synthesizing bioactive heterocycles?

- Methodological Answer :

- Example : In EP 4374877 A2, the compound was used to synthesize a pyrrolo-pyridazine carboxamide with potential kinase inhibition activity. The bromine moiety enables Suzuki couplings for further functionalization .

- Applications :

- Peptide modification : Acylate amines in amino acids to create protease-resistant analogs.

- Polymer chemistry : Initiate ring-opening polymerizations via electrophilic aromatic substitution.

Q. How can researchers identify and characterize byproducts formed during acylation reactions with sterically hindered amines?

- Methodological Answer :

- Byproduct analysis : Use ²D NMR (HSQC, HMBC) to trace unexpected coupling (e.g., N-acylation vs. O-acylation).

- Mass spectrometry : Identify [M+Na]⁺ adducts or dimerization products (e.g., m/z 589.8 for a dimer).

- Case study : Steric hindrance in tert-butylamines led to 15% unreacted acyl chloride. Quench with MeOH and monitor via TLC (Rf shift from 0.7 to 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。